molecular formula C12H8N2O3 B1427352 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester CAS No. 1078130-59-2

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Cat. No.: B1427352
CAS No.: 1078130-59-2
M. Wt: 228.2 g/mol
InChI Key: HWPAIPTYSWLOCZ-UHFFFAOYSA-N
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Description

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with malonyl chloride in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is unique due to the presence of both cyano and hydroxyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 6-cyano-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)10-5-11(15)8-4-7(6-13)2-3-9(8)14-10/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPAIPTYSWLOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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